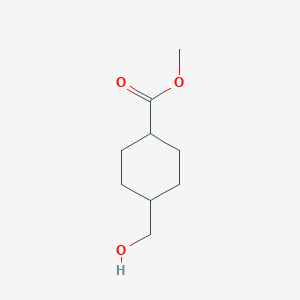

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

描述

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (CAS: 110928-44-4; 13380-85-3) is a cyclohexane-based ester with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol. Its structure features a hydroxymethyl (–CH₂OH) substituent at the 4-position of the cyclohexane ring and a methyl ester (–COOCH₃) group. The compound is typically supplied as the trans-isomer with high purity (≥95%) . Its physicochemical properties include a density of 1.059 g/cm³, boiling point of 250.7°C, and melting point of 99.8°C .

属性

IUPAC Name |

methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGYKIDJFOMAOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00928275, DTXSID401230262 | |

| Record name | Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13380-85-3, 110928-44-4, 110928-45-5 | |

| Record name | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13380-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-hydroxymethylcyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-hydroxymethylcyclohexanecarboxylate, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110928444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-hydroxymethylcyclohexanecarboxylate, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110928455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl cis-4-(hydroxymethyl)cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401230262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M86577ODUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL 4-HYDROXYMETHYLCYCLOHEXANECARBOXYLATE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R58V1A8V4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Hydrolysis of Distillation Residues

A patented industrial method leverages distillation residues generated during the production of 1,4-di(hydroxymethyl)cyclohexane. These residues contain 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexanecarboxylate , a diester by-product. Hydrolysis under alkaline conditions cleaves the ester bonds, yielding 4-(hydroxymethyl)cyclohexanecarboxylic acid and 1,4-di(hydroxymethyl)cyclohexane .

Reaction Conditions :

-

Base : Aqueous NaOH or KOH (1–5 M)

-

Temperature : 60–100°C

-

Duration : 2–6 hours

The aqueous layer is separated, neutralized with HCl, and concentrated to precipitate the carboxylic acid. This approach converts non-useful by-products into high-purity intermediates, reducing waste and improving process sustainability.

Conventional Hydrogenation of Aromatic Precursors

Reaction Mechanism and Catalysts

Traditional routes hydrogenate aromatic analogs like methyl 4-(hydroxymethyl)benzoate under high-pressure H₂ (10–50 bar) using palladium on carbon (Pd/C) or Raney nickel. The benzene ring is saturated to cyclohexane, forming the target ester.

Key Steps :

-

Substrate Preparation : Methyl 4-(hydroxymethyl)benzoate is synthesized via esterification of 4-(hydroxymethyl)benzoic acid.

-

Hydrogenation :

-

Catalyst : 5–10 wt% Pd/C

-

Solvent : Ethanol or THF

-

Temperature : 80–120°C

-

Duration : 12–24 hours

-

Challenges and Limitations

This method suffers from low selectivity (20–40% yield) due to over-reduction or dihydroxy by-product formation. High catalyst costs and stringent reaction conditions further limit scalability.

Direct Esterification of Cyclohexanecarboxylic Acid Derivatives

Substrate Synthesis

4-(Hydroxymethyl)cyclohexanecarboxylic acid is synthesized via:

-

Reduction : NaBH₄ reduction of 4-formylcyclohexanecarboxylic acid.

-

Grignard Reaction : Addition of formaldehyde to 4-bromocyclohexanecarboxylic acid.

Esterification Protocol

The acid is refluxed with methanol and H₂SO₄, followed by neutralization and extraction. This method achieves 70–85% yield but requires high-purity substrates, increasing production costs.

Emerging Synthetic Strategies

Enzymatic Esterification

Recent studies explore lipase-catalyzed esterification under mild conditions (30–40°C, pH 7–8), avoiding acidic by-products. While eco-friendly, enzyme stability and reaction rates remain suboptimal for industrial use.

Flow Chemistry

Continuous-flow reactors enhance heat/mass transfer, reducing reaction times (2–4 hours) and improving selectivity (>90%). Pilot-scale trials demonstrate potential for large-scale production.

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Industrial By-Product | 75–85% | >95% | Low | High |

| Hydrogenation | 20–40% | 80–90% | High | Low |

| Direct Esterification | 70–85% | 90–95% | Moderate | Moderate |

| Enzymatic | 50–60% | 85–90% | High | Low |

Key Findings :

-

The industrial method maximizes resource efficiency but depends on upstream production of 1,4-di(hydroxymethyl)cyclohexane.

-

Hydrogenation is limited by selectivity and catalyst costs, despite its straightforward setup.

-

Direct esterification balances yield and purity but requires high-quality substrates.

化学反应分析

Types of Reactions

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: 4-(carboxymethyl)cyclohexanecarboxylic acid.

Reduction: 4-(hydroxymethyl)cyclohexanol.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

科学研究应用

Chemical Synthesis

Intermediate in Organic Chemistry

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties for specific applications. For instance, it can be transformed into other cyclohexanecarboxylates that are important in the production of pharmaceuticals and agrochemicals.

Polymer Chemistry

In polymer chemistry, this compound is used as a building block for synthesizing various polymers. Its reactivity allows it to participate in polymerization reactions, leading to the development of new materials with desirable mechanical and thermal properties. It has been particularly noted for its role in creating flexible polyurethane foams.

Biological Applications

Biochemical Research

The compound is employed in biochemical studies focusing on enzyme-catalyzed reactions, particularly those involving ester hydrolysis. Understanding the kinetics and mechanisms of these reactions can provide insights into metabolic pathways and enzyme functions.

Drug Delivery Systems

Due to its ester functionality, this compound is being investigated for potential applications in drug delivery systems. Its ability to form stable complexes with various drugs could enhance bioavailability and therapeutic efficacy.

Industrial Applications

Manufacturing Processes

In industrial settings, this compound is utilized not only as a precursor for chemical products but also in the manufacturing of coatings and adhesives. Its properties contribute to improved performance characteristics of these materials .

Environmental Considerations

The environmental impact of using this compound is also a consideration, particularly regarding its flammability and storage requirements. Proper handling protocols must be followed to mitigate risks associated with its use .

Several studies have explored the applications of this compound:

- Synthesis of Bioactive Compounds : Research indicates that derivatives synthesized from this compound can exhibit biological activity relevant to pharmaceutical applications.

- Polyurethane Foams : Studies demonstrate how incorporating this compound into polyurethane formulations can enhance flexibility and durability.

作用机制

The mechanism of action of methyl 4-(hydroxymethyl)cyclohexanecarboxylate depends on its specific application. In chemical synthesis, it acts as a reactive intermediate, participating in various reactions to form desired products. In biological systems, its hydroxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with molecular targets and pathways .

相似化合物的比较

The following analysis compares methyl 4-(hydroxymethyl)cyclohexanecarboxylate with structurally analogous cyclohexanecarboxylates, focusing on molecular features, physicochemical properties, and biological relevance.

Structural and Functional Group Variations

Substituent Modifications

Key Observations :

- The hydroxymethyl group (–CH₂OH) enhances hydrogen bonding and solubility compared to the methyl (–CH₃) or hydroxy (–OH) groups .

- Sulfonamido derivatives (e.g., ethyl 4-[(naphthalene-2-sulfonamido)methyl]cyclohexanecarboxylate) exhibit distinct bioactivity in cancer therapy due to sulfonamide’s role in enzyme inhibition .

Ester Group Variations

Key Observations :

Melting Points and Solubility

- This compound : Melting point = 99.8°C ; moderate water solubility due to –CH₂OH .

- Methyl 4-hydroxycyclohexanecarboxylate : Lower melting point (~80°C) due to smaller –OH group .

- Sulfonamide derivatives : Higher molecular weights (e.g., 375.49 g/mol) correlate with elevated melting points (>110°C) and reduced solubility .

生物活性

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (CAS No. 110928-44-4) is an organic compound characterized by a cyclohexane ring with a hydroxymethyl group and a carboxylate ester. Its unique structural features confer potential biological activities that are of interest in various fields, including medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, summarizing research findings, potential applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHO

- IUPAC Name : methyl (1R,4R)-4-(hydroxymethyl)cyclohexane-1-carboxylate

- Boiling Point : 233°C

- Solubility : Soluble in organic solvents like ether and alcohol; insoluble in water.

The compound exists in two stereoisomeric forms: cis and trans, which may exhibit different reactivity profiles and biological activities.

This compound interacts with various biochemical pathways due to its ester functionality. It is primarily studied for its role in enzyme-catalyzed reactions, particularly those involving ester hydrolysis. The compound's hydroxymethyl group enhances its solubility and bioavailability, making it a candidate for drug delivery systems and other pharmacological applications.

Biological Activity

Research on the biological activity of this compound is still emerging. However, compounds with similar structures have been investigated for various pharmacological properties:

- Anti-inflammatory Effects : Derivatives of cyclohexanecarboxylic acids have shown potential as anti-inflammatory agents.

- Analgesic Properties : Some related compounds exhibit analgesic effects, suggesting that this compound could also possess similar activities.

- Enzyme Interactions : The compound has been noted for its involvement in enzyme-catalyzed reactions, which could imply potential applications in biochemistry and pharmacology .

Case Studies

- Enzyme-Catalyzed Reactions : Research indicates that this compound can serve as a substrate or inhibitor in enzyme-catalyzed reactions, particularly those related to ester hydrolysis. This property is crucial for understanding its role in metabolic pathways and potential therapeutic uses .

- Synthesis of Complex Organic Molecules : The compound is utilized as an intermediate in the synthesis of more complex organic molecules and polymers. Its unique structure allows for diverse chemical interactions, enhancing its utility in organic synthesis.

Comparative Analysis of Similar Compounds

To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl cyclohexanecarboxylate | Cyclohexane ring with a carboxylate group | Lacks hydroxymethyl substituent |

| Methyl 4-amino-cyclohexanecarboxylate | Contains an amino group | Exhibits different biological activities |

| Methyl 4-hydroxycyclohexanecarboxylate | Contains a hydroxy group | May have distinct solubility characteristics |

| Methyl 4-(chloromethyl)cyclohexanecarboxylate | Contains a chloromethyl group | Different reactivity due to halogen presence |

The unique combination of functional groups in this compound makes it particularly interesting for synthetic applications and pharmacological evaluation.

常见问题

Basic Questions

Q. What are the key physicochemical properties of methyl 4-(hydroxymethyl)cyclohexanecarboxylate, and how do they influence its experimental handling?

- The compound has a molecular formula of C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . Its density is 1.059 g/cm³ , with a boiling point of 250.7°C and a melting point of 99.8°C . The hydroxymethyl and ester groups contribute to its polarity, influencing solubility in polar solvents. Proper storage at room temperature in anhydrous conditions is critical to avoid hydrolysis of the ester group.

Q. What synthetic routes are commonly employed to prepare this compound?

- Synthesis typically involves multi-step reactions starting from functionalized cyclohexane derivatives. For example:

- Step 1 : Introduction of the hydroxymethyl group via reduction of a formyl intermediate (e.g., using NaBH₄) .

- Step 2 : Esterification of the carboxylic acid precursor with methanol under acid catalysis .

- Key parameters : Temperature control (<60°C) and reagent stoichiometry are critical to minimize side reactions like over-reduction or ester hydrolysis .

Q. Which analytical techniques are most effective for characterizing this compound and verifying purity?

- Chromatography (HPLC/GC) : To assess purity and separate byproducts .

- Mass Spectrometry (MS) : Confirms molecular weight via [M+H]⁺ or [M−H]⁻ ions .

- NMR : ¹H and ¹³C NMR resolve structural features, such as the hydroxymethyl proton (δ ~3.5 ppm) and ester carbonyl (δ ~170 ppm) .

Q. What safety precautions are necessary when handling this compound?

- Use PPE (gloves, goggles) to prevent skin/eye contact. Avoid inhalation of dust/aerosols, as analogs may cause respiratory irritation . In case of exposure, rinse with water and seek medical attention if symptoms persist .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields during esterification of the cyclohexanecarboxylic acid precursor?

- Issue : Competing hydrolysis of the ester group under acidic conditions.

- Solutions :

- Use anhydrous methanol and molecular sieves to scavenge water .

- Employ mild catalysts (e.g., DMAP) to enhance esterification efficiency .

- Monitor reaction progress via TLC or in-situ IR to terminate before side reactions dominate .

Q. What strategies resolve discrepancies in detecting trace impurities during analytical profiling?

- Problem : Low sensitivity of UV detectors for non-chromophoric impurities.

- Approach :

- Derivatize impurities with agents like methyl 4-isocyanatocyclohexane-1-carboxylate to enhance UV/fluorescence detection .

- Pair LC-MS with high-resolution mass spectrometry (HRMS) to identify unknown peaks .

Q. How does the hydroxymethyl group influence the compound’s stability under varying pH conditions?

- Acidic pH : Ester hydrolysis dominates, yielding 4-(hydroxymethyl)cyclohexanecarboxylic acid.

- Basic pH : Hydroxymethyl group may undergo oxidation to formyl or carboxylate derivatives .

- Experimental validation : Conduct accelerated stability studies (e.g., 40°C/75% RH) with periodic HPLC analysis to quantify degradation products .

Q. What role does this compound play in studying enzyme interactions, such as with esterases or lipases?

- It serves as a substrate to probe enzymatic activity. For instance:

- Esterase assays : Hydrolysis of the ester bond releases methanol, measurable via GC-headspace analysis .

- Inhibition studies : Structural analogs (e.g., fluorinated derivatives) can elucidate active-site binding mechanisms .

Q. How can computational modeling (e.g., DFT) predict reactivity trends for derivatives of this compound?

- Applications :

- Calculate bond dissociation energies (BDEs) for the ester and hydroxymethyl groups to predict sites of radical or nucleophilic attack .

- Simulate docking interactions with biological targets (e.g., cyclooxygenase enzymes) to guide synthetic modifications .

Methodological Considerations

- Data Contradictions : Address conflicting solubility reports by standardizing solvent systems (e.g., DMSO for biological assays vs. chloroform for synthesis) .

- Biological Activity : Prioritize in vitro toxicity screening (e.g., MTT assays) before in vivo studies, as structural analogs may exhibit neurotoxic or oxidative stress effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。